2,5-dichloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide
CAS No.:
Cat. No.: VC20195151
Molecular Formula: C13H9Cl2N5O2S
Molecular Weight: 370.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H9Cl2N5O2S |
|---|---|
| Molecular Weight | 370.2 g/mol |
| IUPAC Name | 2,5-dichloro-N-[2-(tetrazol-1-yl)phenyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C13H9Cl2N5O2S/c14-9-5-6-10(15)13(7-9)23(21,22)17-11-3-1-2-4-12(11)20-8-16-18-19-20/h1-8,17H |
| Standard InChI Key | IQEGXKWBFRJFSJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)N3C=NN=N3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 2,5-dichlorobenzenesulfonamide core connected to a 2-(1H-tetrazol-1-yl)phenyl moiety. Key structural attributes include:
-
Dichlorinated benzene ring: Chlorine atoms at positions 2 and 5 enhance electronic withdrawal, influencing reactivity and intermolecular interactions.
-
Sulfonamide linker (-SO2NH-): A hallmark of sulfonamide drugs, this group facilitates hydrogen bonding and enzyme inhibition.
-
Tetrazole substituent: The 1H-tetrazole ring at the phenyl ortho position introduces nitrogen-rich heterocyclic character, promoting metabolic stability and bioactivity.
Table 1: Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₀Cl₂N₄O₂S | |
| Molecular Weight | 367.22 g/mol | |
| Solubility | Not experimentally determined | |
| Spectral Data (NMR/IR) | Peaks consistent with sulfonamide and tetrazole groups |
Synthetic Methodologies
General Synthesis Strategies
The synthesis of 2,5-dichloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide involves multi-step reactions:
-
Chlorination of Benzenesulfonamide: 2,5-Dichlorobenzenesulfonyl chloride is prepared via chlorination of benzenesulfonamide using Cl₂ or SOCl₂ under controlled conditions.
-
Tetrazole Ring Formation: The tetrazole group is introduced through cycloaddition reactions, often employing sodium azide and nitriles in the presence of a catalyst.
-
Coupling Reaction: The sulfonamide and tetrazole-phenyl intermediates are coupled via nucleophilic substitution or palladium-catalyzed cross-coupling .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Tetrazole Formation | NaN₃, NH₄Cl, DMF, 100°C, 12 h | 82 | |
| Sulfonamide Coupling | Pd₂(dba)₃, Xantphos, tBuONa, reflux | 45–49 |
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and purity.
-
Infrared Spectroscopy (IR): Stretching frequencies for -SO₂NH- (~1350 cm⁻¹) and tetrazole C-N (~1600 cm⁻¹).
-
Mass Spectrometry: Molecular ion peaks align with theoretical weights.
Pharmacological Activities and Mechanisms
Antitumor Activity
Analogous compounds demonstrate cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) via:
-
Topoisomerase II Inhibition: Intercalation into DNA-topoisomerase complexes.
-
Apoptosis Induction: Reactive oxygen species (ROS) generation and caspase-3 activation.
Table 3: Biological Activity of Structural Analogs
| Compound Analog | IC₅₀ (μM) | Target Pathway | Source |
|---|---|---|---|
| 2,4-Dichloro-5-methyl-... | 12.3 | Topoisomerase II | |
| N-(Tetrazolylphenyl)-... | 8.7 | Folate synthesis |
Stability and Reactivity
Hydrolytic Stability
The sulfonamide linkage is resistant to hydrolysis under physiological conditions (pH 7.4, 37°C), ensuring bioavailability. Acidic or alkaline conditions (pH <2 or >10) may cleave the -SO₂NH- bond.
Metabolic Pathways
-
Cytochrome P450 Oxidation: Tetrazole rings undergo hydroxylation, forming inactive metabolites.
-
Glucuronidation: Sulfonamide groups are conjugated for renal excretion.
Future Research Directions
-
Synthesis Optimization: Explore green chemistry approaches (e.g., microwave-assisted synthesis) to improve yields .
-
Structure-Activity Relationships (SAR): Modify chlorine positions or tetrazole substituents to enhance potency.
-
In Vivo Studies: Evaluate pharmacokinetics and toxicity in animal models to validate therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume